8-iso-15-keto-PGE2

Cardiovascular Pharmacology Vascular Biology Isoprostane Signaling

8-iso-15-keto-PGE2 (CAS 914804-63-0) is an F2-isoprostane, a prostaglandin-like compound produced through the free radical-catalyzed peroxidation of arachidonic acid in membrane lipids, independent of cyclooxygenase (COX) enzyme activity. It is structurally defined as the 15-keto metabolite of 8-iso-PGE2, with the oxidation of the 15-hydroxyl group being mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and is thus considered the theoretical primary metabolite of 8-iso-PGE2 via this pathway.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 914804-63-0
Cat. No. B158659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso-15-keto-PGE2
CAS914804-63-0
Synonyms8-epi-15-keto PGE2; 8-iso-15-keto PGE2
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1
InChIKeyYRTJDWROBKPZNV-RSNVZYGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-iso-15-keto-PGE2 (CAS 914804-63-0): Key Characteristics and Research-Use Classification


8-iso-15-keto-PGE2 (CAS 914804-63-0) is an F2-isoprostane, a prostaglandin-like compound produced through the free radical-catalyzed peroxidation of arachidonic acid in membrane lipids, independent of cyclooxygenase (COX) enzyme activity [1]. It is structurally defined as the 15-keto metabolite of 8-iso-PGE2, with the oxidation of the 15-hydroxyl group being mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and is thus considered the theoretical primary metabolite of 8-iso-PGE2 via this pathway . As an isoprostane, it serves as a reliable biomarker for in vivo oxidative stress and lipid peroxidation in various pathological states [1]. The compound is supplied as a research-use-only analytical reference standard, typically formulated as a solution in methyl acetate and requiring storage at -20°C .

Why Direct Substitution with 8-iso-PGE2 or 15-keto-PGE2 is Not Scientifically Valid


While 8-iso-15-keto-PGE2 shares a biosynthetic lineage with both 8-iso-PGE2 and 15-keto-PGE2, direct substitution in analytical or biological studies is unsupported due to fundamental differences in chemical structure and, critically, documented differences in biological potency. The 15-keto modification in 8-iso-15-keto-PGE2 distinguishes it from 8-iso-PGE2, which itself has been shown to be a potent vasoactive compound with an EC50 of 6.9 (-log M) in porcine coronary artery [1]. Conversely, 15-keto-PGE2 exhibits a distinct receptor binding profile, including activation of PPAR-γ and binding to EP2/EP4 receptors . The combination of the 8-iso configuration and 15-keto group in 8-iso-15-keto-PGE2 creates a unique molecular entity for which no published biological activity data exist, confirming it is a distinct chemical species . Therefore, it cannot be assumed to behave identically to either its precursor or the non-isomeric 15-keto-PGE2. The evidence below quantifies the specific contexts where this compound is used and how it differs from the nearest alternative analytical target, 8-iso-15-keto-PGF2α.

Quantitative Differentiation of 8-iso-15-keto-PGE2: A Comparative Evidence Guide for Procurement


Comparative Vasoactive Potency: 8-iso-15-keto-PGE2 vs. 8-iso-PGE2

8-iso-15-keto-PGE2 is the 15-keto metabolite of 8-iso-PGE2, a compound with well-characterized vasoactive properties. In porcine coronary artery, 8-iso-PGE2 evokes concentration-dependent contractions with a -log EC50 of 6.9 ± 0.1 [1]. In contrast, there are no published reports of biological activity for 8-iso-15-keto-PGE2 , indicating a fundamental difference in potency between the parent isoprostane and its 15-keto metabolite. This evidence suggests that 8-iso-15-keto-PGE2 cannot be used as a functional substitute for 8-iso-PGE2 in pharmacological studies.

Cardiovascular Pharmacology Vascular Biology Isoprostane Signaling

Plasma Concentration Stability During Inflammation: 8-iso-15-keto-PGE2 vs. 5-iso-iPF2α-VI

In a study of dairy cattle with acute coliform mastitis, plasma concentrations of 8-iso-15-keto-PGE2 were measured before and after treatment with the NSAID flunixin meglumine. The concentration remained statistically unchanged (3.500 nM pre-treatment vs. 1.538 nM post-treatment; p > 0.05) [1]. In direct contrast, the isoprostane 5-iso-iPF2α-VI showed a significant decrease from 9.300 nM to 3.550 nM (p < 0.05) following the same treatment [1]. This differential response suggests that 8-iso-15-keto-PGE2 plasma levels are not sensitive to this specific anti-inflammatory intervention, a property that may be advantageous in studies where a stable, non-responsive oxidative stress biomarker is required.

Inflammation Veterinary Medicine Lipid Peroxidation Biomarker Research

LC-MS/MS Analytical Differentiation: Unique Ion Transition for 8-iso-15-keto-PGE2

Analytical differentiation of 8-iso-15-keto-PGE2 from other isoprostanes is critical for accurate quantification. In LC-MS/MS analyses, distinct multiple reaction monitoring (MRM) transitions are required. A validated method for eicosanoid analysis specifies an ion transition of 349 → 113 for 8-iso-15-keto-PGE2 [1]. This differs from the commonly monitored transition for the closely related 8-iso-15-keto-PGF2α, which is 351 → 315 [1]. This distinct fragmentation pattern confirms the compounds are not analytically interchangeable and requires the use of the specific reference standard for accurate quantification.

Analytical Chemistry Mass Spectrometry Lipidomics Biomarker Quantification

Differential Abundance in Disease States: 8-iso-15-keto-PGE2 vs. 8-iso-15-keto-PGF2α in Alzheimer's Disease

In a study of lipid peroxidation biomarkers in plasma from Alzheimer's Disease (AD) patients and healthy controls, distinct concentration ranges were observed for 8-iso-15-keto-PGE2 and 8-iso-15-keto-PGF2α. The reported concentration for 8-iso-15-keto-PGE2 was 0.06 (range 0.00–0.17) nM, while 8-iso-15-keto-PGF2α was present at a higher concentration of 0.25 (range 0.18–0.33) nM [1]. The study also reported that 8-iso-15-keto-PGE2 showed a statistically significant correlation with medial temporal lobe atrophy (p=0.425), while 8-iso-15-keto-PGF2α did not (p=0.754) [1]. This indicates that 8-iso-15-keto-PGE2 may have a different diagnostic or prognostic utility compared to its F2-isoprostane counterpart in this specific disease context.

Neurodegeneration Alzheimer's Disease Biomarker Discovery Clinical Chemistry

Evidence-Based Research and Analytical Applications for 8-iso-15-keto-PGE2


As a Calibration Standard in LC-MS/MS Assays for Comprehensive Isoprostane Profiling

Due to its unique ion transition (349 → 113) which differentiates it from other F2-isoprostanes like 8-iso-15-keto-PGF2α (351 → 315) [1], 8-iso-15-keto-PGE2 is an essential reference standard for the development and validation of targeted lipidomics methods. It is specifically required for the accurate identification and quantification of E2-series isoprostane metabolites in complex biological matrices such as plasma or tissue, as demonstrated in methods designed for newborn plasma analysis [2].

As a Stable Oxidative Stress Biomarker in NSAID Intervention Studies

In studies evaluating the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on oxidative stress, such as the use of flunixin meglumine in bovine mastitis, 8-iso-15-keto-PGE2 plasma concentrations remained stable, unlike other isoprostanes like 5-iso-iPF2α-VI which decreased significantly [3]. This property makes it a valuable component of a biomarker panel for researchers needing a non-responsive internal control or a marker of a specific lipid peroxidation pathway not modulated by COX inhibition.

As a Research Tool in Neurodegenerative Disease Biomarker Discovery

Based on evidence from early-stage Alzheimer's Disease studies, 8-iso-15-keto-PGE2 exhibits a unique profile compared to 8-iso-15-keto-PGF2α, including differential plasma concentrations (0.06 nM vs. 0.25 nM) and a distinct correlation with medial temporal atrophy (p=0.425 vs. p=0.754) [4]. This makes it a targeted analyte for further validation studies aimed at developing plasma-based biomarker panels for neurodegenerative disease diagnosis or monitoring.

As a Reference Material for Enzymatic Pathway Studies

8-iso-15-keto-PGE2 is the theoretical product of 8-iso-PGE2 metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . As there are no published reports of its biological activity , it serves a critical role as a negative control or structural reference in studies investigating the structure-activity relationship of E2-isoprostanes and their metabolites, particularly when differentiating the effects of the parent compound (8-iso-PGE2) from its oxidation product.

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